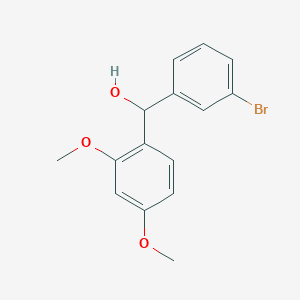

(3-Bromophenyl)(2,4-dimethoxyphenyl)methanol

CAS No.:

Cat. No.: VC13404447

Molecular Formula: C15H15BrO3

Molecular Weight: 323.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15BrO3 |

|---|---|

| Molecular Weight | 323.18 g/mol |

| IUPAC Name | (3-bromophenyl)-(2,4-dimethoxyphenyl)methanol |

| Standard InChI | InChI=1S/C15H15BrO3/c1-18-12-6-7-13(14(9-12)19-2)15(17)10-4-3-5-11(16)8-10/h3-9,15,17H,1-2H3 |

| Standard InChI Key | BKPQEPUVXRDKJO-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C(C2=CC(=CC=C2)Br)O)OC |

| Canonical SMILES | COC1=CC(=C(C=C1)C(C2=CC(=CC=C2)Br)O)OC |

Introduction

Chemical Identity and Structural Features

The IUPAC name of the compound is (3-bromophenyl)-(2,4-dimethoxyphenyl)methanol, with the SMILES notation COC1=CC(=C(C=C1)C(C2=CC(=CC=C2)Br)O)OC. Key structural characteristics include:

-

Bromine atom at the meta-position of one phenyl ring, enhancing electrophilic substitution reactivity.

-

Methoxy groups at the ortho- and para-positions of the second phenyl ring, contributing to electron-donating effects and steric hindrance .

-

A hydroxyl group on the central carbon, enabling hydrogen bonding and oxidation/reduction reactions .

Table 1: Physicochemical Properties

Synthesis and Preparation

Laboratory-Scale Synthesis

The compound is typically synthesized via Grignard reactions or cross-coupling methodologies:

-

Grignard Approach: A 3-bromophenylmagnesium bromide reacts with 2,4-dimethoxybenzaldehyde, followed by acidic workup to yield the methanol derivative .

-

Palladium-Catalyzed Coupling: Bis(2-bromophenyl)methanol derivatives undergo intramolecular cyclization using Pd(OAc)₂ and Cs₂CO₃ in toluene, forming fluorenones or related structures .

Table 2: Representative Synthetic Conditions

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| Grignard Reaction | 3-Bromophenyl MgBr, 2,4-dimethoxybenzaldehyde, THF, −15°C | ~70–80 |

| Palladium Catalysis | Pd(OAc)₂, Cs₂CO₃, TBAI, toluene, 110°C | 60–70 |

Industrial Production

Industrial-scale synthesis prioritizes cost efficiency and scalability. Continuous-flow systems and microwave-assisted reactions are emerging to enhance reaction rates and purity . For example, microwave irradiation reduces reaction times from hours to minutes in analogous triazole syntheses .

Chemical Reactivity and Derivatives

Oxidation and Reduction

-

Oxidation: The hydroxyl group oxidizes to a ketone (e.g., using KMnO₄ or CrO₃), forming (3-bromophenyl)(2,4-dimethoxyphenyl)methanone.

-

Reduction: Catalytic hydrogenation (H₂/Pd) removes the bromine atom, yielding (3-hydroxyphenyl)(2,4-dimethoxyphenyl)methanol.

Substitution Reactions

The bromine atom participates in nucleophilic aromatic substitution (NAS) with amines or alkoxides. For instance, reaction with sodium azide (NaN₃) produces an azide derivative, a precursor for "click chemistry" .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing antimicrobial and anticancer agents. For example:

-

Analogous brominated methanols inhibit tubulin polymerization, disrupting microtubule dynamics in cancer cells (IC₅₀ = 0.09–0.65 μM in SGC-7901 and HeLa lines) .

-

Derivatives exhibit antioxidant activity, scavenging DPPH radicals 1.13× more effectively than ascorbic acid in some cases .

Table 3: Biological Activity of Related Compounds

| Derivative | Activity (IC₅₀/EC₅₀) | Target |

|---|---|---|

| Triazolethione analog | 45.1% DPPH scavenging | Antioxidant |

| Fluorenone derivative | 0.090 μM (SGC-7901 cells) | Anticancer |

Materials Science

The bromine and methoxy groups enable functionalization of polymers or metal-organic frameworks (MOFs). For instance, brominated aromatics are used in cross-coupling reactions to build conjugated systems for optoelectronics .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume